BChE-IN-19

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BChE-IN-19 is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes esters of choline, including acetylcholine. BChE is found in various tissues, including the liver and plasma, and plays a role in cholinergic neurotransmission. Inhibitors like this compound are of significant interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Méthodes De Préparation

The synthesis of BChE-IN-19 involves multiple steps, including the use of various reagents and reaction conditions. One common synthetic route involves the use of a pharmacophore model to screen compound collections, followed by molecular docking and cluster analysis to identify potential inhibitors . The selected compounds are then subjected to biological assays to confirm their inhibitory activity. Industrial production methods may involve the co-immobilization of the enzyme with stabilizing agents in gels, ensuring long-term stability and activity .

Analyse Des Réactions Chimiques

BChE-IN-19 undergoes several types of chemical reactions, including hydrolysis and oxidation-reduction reactions. Common reagents used in these reactions include butylthiocholine iodide, silver ion, and o-phenylenediamine . The major products formed from these reactions include thiocholine and 2,3-diaminophenazine, which are used to evaluate the activity of BChE .

Applications De Recherche Scientifique

BChE-IN-19 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cholinesterases and the development of new inhibitors . In biology, it is used to investigate the role of BChE in cholinergic neurotransmission and its involvement in neurodegenerative diseases . In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to reduce amyloid-beta aggregation . Additionally, it has applications in the industry for the detection of anti-cholinesterase substances in aqueous solutions .

Mécanisme D'action

BChE-IN-19 exerts its effects by selectively inhibiting the activity of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other choline esters . This inhibition reduces the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease . The molecular targets and pathways involved include the catalytic active site and peripheral anionic site of BChE .

Comparaison Avec Des Composés Similaires

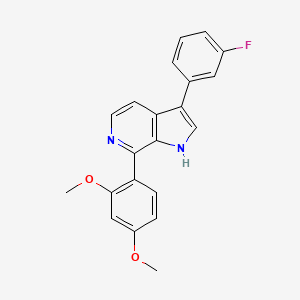

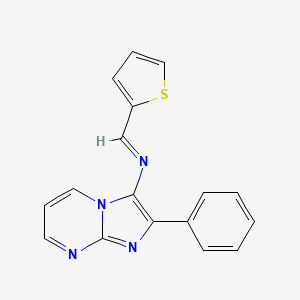

BChE-IN-19 is unique in its high selectivity and potency as a BChE inhibitor. Similar compounds include donepezil, galantamine, and rivastigmine, which are also cholinesterase inhibitors used in the treatment of Alzheimer’s disease . this compound has shown greater selectivity towards BChE compared to these compounds, making it a promising candidate for further development . Other similar compounds include isoindolin-1,3-dione-based inhibitors, which also exhibit inhibitory activity against BChE .

Propriétés

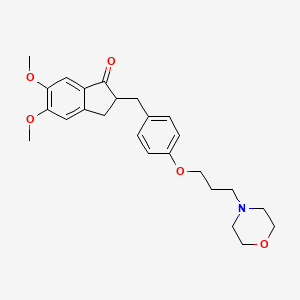

Formule moléculaire |

C25H31NO5 |

|---|---|

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

5,6-dimethoxy-2-[[4-(3-morpholin-4-ylpropoxy)phenyl]methyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C25H31NO5/c1-28-23-16-19-15-20(25(27)22(19)17-24(23)29-2)14-18-4-6-21(7-5-18)31-11-3-8-26-9-12-30-13-10-26/h4-7,16-17,20H,3,8-15H2,1-2H3 |

Clé InChI |

DHFFQIOEJYUOJD-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=C(C=C3)OCCCN4CCOCC4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)

![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)

![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)